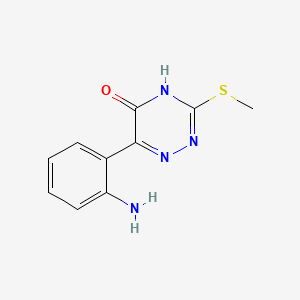
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol, also known as AMT, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry. It belongs to the class of triazine derivatives, which have been found to exhibit diverse biological activities such as antimicrobial, antiviral, and anticancer properties. The unique chemical structure of AMT makes it a promising candidate for further research in drug discovery.
Mécanisme D'action
The exact mechanism of action of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. This could explain its activity against bacteria and viruses, as well as its potential anticancer properties.
Effets Biochimiques Et Physiologiques
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol has been found to have several biochemical and physiological effects. In addition to its antimicrobial and antiviral properties, it has been shown to have anti-inflammatory effects. It has also been found to modulate the activity of certain neurotransmitters, suggesting potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is its relatively simple synthesis method, which allows for large-scale production. Additionally, its unique chemical structure makes it a promising candidate for further research in drug discovery. However, its potential toxicity and limited bioavailability may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol. One area of interest is its potential applications in the treatment of neurological disorders, such as depression and anxiety. Another area of interest is its potential as a novel antimicrobial agent, particularly against drug-resistant strains of bacteria. Further studies are needed to fully understand the mechanism of action of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol and its potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol can be achieved through several methods, including the reaction of 2-aminophenylhydrazine with methyl isothiocyanate, followed by cyclization with formaldehyde. Another method involves the reaction of 2-aminophenylhydrazine with thiocyanic acid, followed by cyclization with formaldehyde. Both methods have been shown to yield high purity and yield of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol.
Applications De Recherche Scientifique
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol has been the subject of several studies for its potential applications in medicinal chemistry. One study found that 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol exhibited potent activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Another study showed that 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol had antiviral activity against herpes simplex virus type 1. Additionally, 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol has been found to exhibit anticancer properties, inhibiting the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
6-(2-aminophenyl)-3-methylsulfanyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-16-10-12-9(15)8(13-14-10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMXAKSUCUWJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C(=O)N1)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970167 |
Source


|
| Record name | 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol | |
CAS RN |
5482-85-9 |
Source


|
| Record name | 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

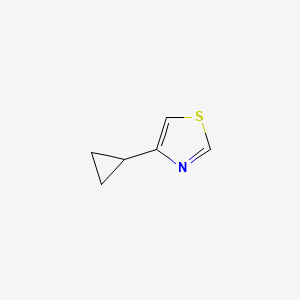
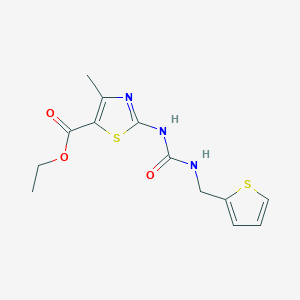

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B2607118.png)
![2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2607119.png)
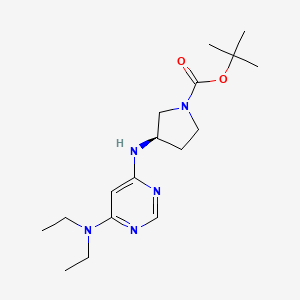
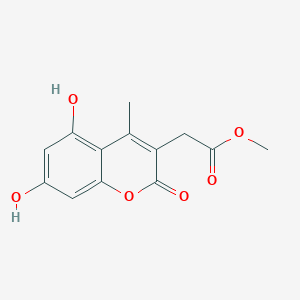
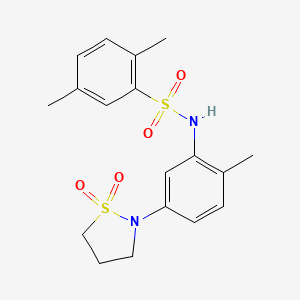
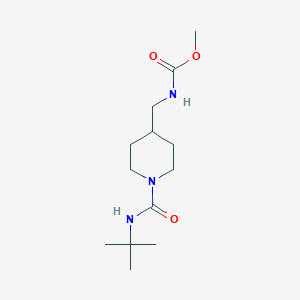
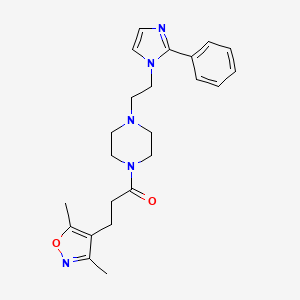
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-methylchromen-2-one](/img/structure/B2607134.png)
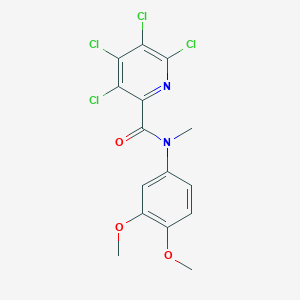
![3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2607137.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2607138.png)